An In-depth Technical Guide to 2-Morpholinobenzonitrile: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 2-Morpholinobenzonitrile: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinobenzonitrile is a versatile heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, combining the pharmacologically relevant morpholine scaffold with a reactive benzonitrile moiety, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of 2-Morpholinobenzonitrile, offering a technical resource for researchers engaged in drug discovery and development.
Chemical Structure and Physicochemical Properties
2-Morpholinobenzonitrile, with the CAS number 204078-32-0, possesses a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] The structure features a morpholine ring attached to a benzonitrile group at the ortho position. This arrangement influences its electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological interactions.
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[2][3][4] The benzonitrile group, on the other hand, is a versatile functional group that can undergo various chemical transformations, making it a key handle for molecular elaboration.[5]
Table 1: Physicochemical Properties of 2-Morpholinobenzonitrile
| Property | Value | Source |
| CAS Number | 204078-32-0 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| IUPAC Name | 2-(morpholin-4-yl)benzonitrile | [1] |
| SMILES | N#CC1=CC=CC=C1N1CCOCC1 | [1] |
| InChIKey | KSUYFCSSOHFITQ-UHFFFAOYSA-N | [1] |
Diagram 1: Chemical Structure of 2-Morpholinobenzonitrile
Caption: 2D structure of 2-Morpholinobenzonitrile.
Synthesis and Reactivity
The synthesis of 2-Morpholinobenzonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established method involves the displacement of a leaving group, typically a halogen, from the ortho position of a benzonitrile derivative by the secondary amine of morpholine.
A representative synthetic protocol, adapted from the synthesis of the isomeric 4-Morpholinobenzonitrile, is detailed below.[6]
Experimental Protocol: Synthesis of 2-Morpholinobenzonitrile
Materials:
-
2-Fluorobenzonitrile (or 2-Chlorobenzonitrile)
-
Morpholine
-
Toluene (or other suitable high-boiling solvent)
-
Water
-
Aqueous Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-halobenzonitrile and an excess of morpholine is heated in a suitable solvent, such as toluene, or neat.[6] The reaction temperature is typically maintained at or near the boiling point of the solvent or morpholine.
-
The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.[6]
-
The precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.[6]
Diagram 2: Synthetic Workflow for 2-Morpholinobenzonitrile
Caption: A representative workflow for the synthesis of 2-Morpholinobenzonitrile.
The reactivity of 2-Morpholinobenzonitrile is primarily dictated by the benzonitrile functional group. The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or can participate in cycloaddition reactions. These transformations open up a vast chemical space for the synthesis of more complex molecules with potential biological activities.
Spectral Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.8 ppm). The protons on the carbons adjacent to the nitrogen of the morpholine ring will appear as a triplet around 3.0-3.5 ppm, while the protons on the carbons adjacent to the oxygen will appear as a triplet at a slightly more downfield position, around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the morpholine ring. The nitrile carbon is expected to resonate around 118-120 ppm. The aromatic carbons will appear in the range of 110-155 ppm. The carbons of the morpholine ring will appear in the upfield region, typically between 45 and 70 ppm.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-Morpholinobenzonitrile will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹.[7][8] Other significant absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O and C-N stretching vibrations from the morpholine ring.
3.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.23). Fragmentation patterns will likely involve the loss of fragments from the morpholine ring.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a well-recognized pharmacophore that is present in a number of approved drugs and clinical candidates.[2][4][9] Its presence can confer favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.
While specific biological activities for 2-Morpholinobenzonitrile have not been extensively reported, its structural motifs are found in molecules with a wide range of pharmacological actions, including:
-
Anticancer Activity: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[2][10]
-
Anti-inflammatory and Analgesic Properties: Certain substituted morpholines have shown potential as anti-inflammatory and analgesic agents.[11]
-
Antimicrobial and Antiviral Activity: The morpholine scaffold has been incorporated into compounds with demonstrated antimicrobial and antiviral efficacy.[2]
The benzonitrile group serves as a valuable synthetic handle for the construction of more complex heterocyclic systems, which are often the core of biologically active molecules.[5][12] For instance, the nitrile group can be a precursor for the synthesis of quinazolinones and other fused heterocycles that have shown promise as inhibitors of various enzymes.[13]
Safety and Handling
2-Morpholinobenzonitrile is classified as harmful if swallowed and causes skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Morpholinobenzonitrile is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of potential applications. Further investigation into the biological activities of 2-Morpholinobenzonitrile and its derivatives is warranted to fully explore its therapeutic potential.
References
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